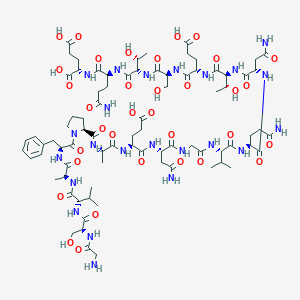![molecular formula C10H9NOS B165254 [5-(Pyridin-4-yl)thiophen-2-yl]methanol CAS No. 138194-04-4](/img/structure/B165254.png)
[5-(Pyridin-4-yl)thiophen-2-yl]methanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
- Thienyl-substituted pyridinium salts, including compounds related to [5-(Pyridin-4-yl)thiophen-2-yl]methanol, have been synthesized and characterized for their second-order nonlinear optical (NLO) properties. These salts exhibited significant noncentrosymmetric structures and nonlinear optical efficiencies, making them potential candidates for NLO applications (Li et al., 2012).
Chemical Synthesis and Characterization
- Isomorphous structures containing thiophenyl groups, akin to [5-(Pyridin-4-yl)thiophen-2-yl]methanol, have been synthesized and characterized. These structures demonstrate the potential for exploring the structural diversity and chemical properties of such compounds (Swamy et al., 2013).
Application in Chemosensors
- Compounds structurally related to [5-(Pyridin-4-yl)thiophen-2-yl]methanol have been used to develop chemosensors for metal ions. These ligands show selective coordination to metal ions, such as Cu2+, and exhibit a color change upon complexation, indicating their potential in chemical sensing applications (Gosavi-Mirkute et al., 2017).
Biocatalysis and Enantioselective Synthesis
- Biocatalytic processes using bacterial strains, such as Lactobacillus paracasei BD101, have been employed for the asymmetric reduction of heteroaryl ketones to synthesize enantiomerically pure forms of [5-(Pyridin-4-yl)thiophen-2-yl]methanol. This demonstrates its potential in the production of chiral compounds in pharmaceutical applications (Şahin et al., 2019).
Corrosion Inhibition
- Derivatives of [5-(Pyridin-4-yl)thiophen-2-yl]methanol, such as triazole derivatives, have been studied as corrosion inhibitors for mild steel in acidic media. Computational and experimental studies indicate their efficacy in protecting metals from corrosion, suggesting their use in industrial applications (Ma et al., 2017).
Eigenschaften
IUPAC Name |
(5-pyridin-4-ylthiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-7-9-1-2-10(13-9)8-3-5-11-6-4-8/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGUQNXUEMPEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(S2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577140 | |
| Record name | [5-(Pyridin-4-yl)thiophen-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Pyridin-4-yl)thiophen-2-yl]methanol | |
CAS RN |
138194-04-4 | |
| Record name | [5-(Pyridin-4-yl)thiophen-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![11H-Benzo[a]fluorene](/img/structure/B165204.png)


![(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one](/img/structure/B165210.png)